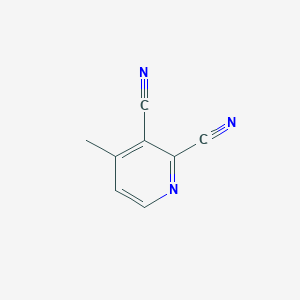

4-Methylpyridine-2,3-dicarbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

157311-93-8 |

|---|---|

Molecular Formula |

C8H5N3 |

Molecular Weight |

143.15 g/mol |

IUPAC Name |

4-methylpyridine-2,3-dicarbonitrile |

InChI |

InChI=1S/C8H5N3/c1-6-2-3-11-8(5-10)7(6)4-9/h2-3H,1H3 |

InChI Key |

PASBXIWCOQQXDM-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NC=C1)C#N)C#N |

Canonical SMILES |

CC1=C(C(=NC=C1)C#N)C#N |

Synonyms |

2,3-Pyridinedicarbonitrile,4-methyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylpyridine 2,3 Dicarbonitrile and Analogs

Multicomponent Cyclocondensation Reactions Towards Pyridine (B92270) Dicarbonitriles

Multicomponent reactions (MCRs) represent a highly efficient approach in synthetic chemistry, allowing for the construction of complex molecules like pyridine dicarbonitriles from simple precursors in a single step. These reactions are valued for their atom economy and procedural simplicity. acsgcipr.org

One-Pot Strategies Involving Aldehydes, Malononitrile (B47326), and Thiols

A prominent one-pot strategy for synthesizing highly functionalized pyridines involves the condensation of an aldehyde, malononitrile, and a thiol. This reaction can proceed via two main pathways to yield 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives. nih.gov

The first approach is a pseudo-four-component reaction (pseudo-4CR), which involves the cyclocondensation of two molecules of malononitrile with an aldehyde and a thiol. The second is a three-component cyclocondensation (3CR) that reacts malononitrile with a pre-formed 2-arylidenemalononitrile (itself a product of an aldehyde and malononitrile) and a thiol. nih.gov The attraction of this method lies in the straightforward introduction of diverse functional groups onto the pyridine ring using readily available reagents. nih.gov

The general mechanism for these reactions involves the formation of intermediates through Michael addition and subsequent cyclization, followed by oxidation to the aromatic pyridine ring. nih.govacs.org The final oxidation step of the 1,4-dihydropyridine (B1200194) intermediate is crucial and can be influenced by the choice of catalyst and solvent. nih.govacs.org

Diverse Catalytic Systems in Pyridine Dicarbonitrile Synthesis

A systematic study comparing an ionic base, tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), with an amine base, piperidine (B6355638), highlighted the significant role of the catalyst and solvent. nih.govacs.org When the reaction was performed in ethanol, piperidine gave better results. However, using TBAH in acetonitrile (B52724) led to similar yields but in a much shorter timeframe. nih.govacs.org Mechanistic investigations revealed that the catalysts promote different pathways for the final oxidation of the dihydropyridine (B1217469) intermediate. In the amine-catalyzed system, a Knoevenagel adduct is a key player, whereas, with the ionic base, aerobic oxygen serves as the primary oxidant. nih.govacs.org

A variety of other catalysts have also been successfully used, demonstrating the versatility of this synthetic approach.

| Catalyst | Notes | Source |

|---|---|---|

| Tetrabutylammonium hydroxide (TBAH) | Ionic base, effective in acetonitrile, promotes aerobic oxidation. | nih.govnih.govacs.org |

| Piperidine | Amine base, shows good results in ethanol. | nih.govnih.govacs.org |

| Triethylamine (Et₃N) | Commonly used organic base. | nih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong, non-nucleophilic base. | nih.gov |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Bicyclic amine catalyst. | nih.gov |

| [bmim]OH (1-butyl-3-methylimidazolium hydroxide) | Ionic liquid used as a catalyst. | nih.gov |

| KF·Al₂O₃ | Potassium fluoride (B91410) on alumina, a solid-supported catalyst. | nih.gov |

| Nano-SiO₂ | Nanoparticle-based catalyst. | nih.gov |

| ZnCl₂/MW | Zinc chloride under microwave irradiation. | nih.gov |

Strategic Heterocyclization and Cycloaddition Pathways for Cyano-Substituted Pyridines

Beyond multicomponent condensations, strategic ring-forming reactions, including various cycloadditions, provide powerful and atom-economical routes to cyano-substituted pyridines.

Ring-Forming Reactions from Precursors (e.g., Chalcones, β-Dicarbonyls)

Polysubstituted pyridines can be effectively synthesized from acyclic precursors like β-dicarbonyl compounds through cyclocondensation reactions. A notable example is a one-pot, three-component heteroannulation of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org This modified Bohlmann-Rahtz reaction proceeds under mild, acid-free conditions, typically by refluxing in an alcoholic solvent, and offers excellent yields and complete regioselectivity. organic-chemistry.orgcore.ac.uk

This methodology simplifies pyridine synthesis by avoiding the harsh conditions often associated with classical methods. organic-chemistry.org The process involves a tandem Michael addition-heterocyclization sequence, providing a practical route to a library of pyridine derivatives. core.ac.uk Similarly, reacting arylidene malononitriles with methylarylketones in the presence of a base like sodium ethoxide offers another pathway to highly substituted cyanopyridines. ekb.eg

| Precursors | Reagents | Reaction Type | Source |

|---|---|---|---|

| 1,3-Dicarbonyl compound, Alkynone | Ammonium Acetate | Three-component heteroannulation (Bohlmann-Rahtz type) | organic-chemistry.org |

| Arylidene malononitrile, Methylarylketone | Sodium Ethoxide | One-pot multicomponent reaction | ekb.eg |

| p-Aminocrotononitrile, Heterocyclic alkynone | Not specified | One-pot Bohlmann-Rahtz reaction | core.ac.uk |

Transition Metal-Catalyzed [2+2+2] Cycloaddition of Alkynes and Nitriles

The [2+2+2] cycloaddition of two alkyne molecules with a nitrile is a particularly powerful and atom-economical strategy for constructing the pyridine ring. clockss.orgresearchgate.net This method has gained significant interest as a straightforward route to substituted pyridines and has been catalyzed by a range of transition metals. clockss.orgresearchgate.net

Cobalt has emerged as a versatile and economical catalyst for this transformation. researchgate.netrsc.org Catalytic systems such as CoI₂/dppe/Zn have been shown to be robust and general for the synthesis of tetra- and penta-aryl substituted pyridines. researchgate.net Other transition metals, including rhodium, ruthenium, nickel, and iron, have also been successfully employed, each offering different catalytic activities and substrate scopes. clockss.orgnih.govrsc.org For instance, nickel catalysts, sometimes assisted by Lewis acids, provide an efficient route to fused pyridines under mild conditions. rsc.orgsemanticscholar.org

The reaction can be performed in several modes: fully intermolecular, partially intramolecular (using diynes or cyanoalkynes), or fully intramolecular, allowing for the synthesis of a wide variety of complex pyridine structures, including bipyridines and fused systems. clockss.orgrsc.org

| Metal Catalyst | Key Features/Co-catalysts | Source |

|---|---|---|

| Cobalt (Co) | Economical and versatile; systems like CoI₂/dppe/Zn are used. | researchgate.netresearchgate.netrsc.org |

| Nickel (Ni) | Used for cycloaddition with dipropargyl amines; can be assisted by Lewis acids (e.g., BPh₃). | rsc.orgsemanticscholar.org |

| Rhodium (Rh) | Half-sandwich Rh(I) compounds show good catalytic activity. | nih.gov |

| Ruthenium (Ru) | Ru(II) catalysts like [Cp*Ru(cod)Cl] used for regioselective cycloadditions. | rsc.org |

| Iron (Fe) | Homogeneous iron complexes have been developed for this reaction. | clockss.org |

Unconventional [4+2] Cycloadditions Incorporating Nitriles

While the [2+2+2] cycloaddition is prevalent, unconventional [4+2] cycloaddition reactions also provide access to pyridine frameworks. rsc.org A novel strategy has been developed that involves a non-classical [4+2] cycloaddition between nitriles and precursors like o-substituted aryl alkynes or 1-methyl-1,3-enynes. researchgate.net This process is followed by a 1,5-hydrogen shift to generate densely substituted pyridine derivatives. This protocol offers a new way to construct pyridine rings from nitriles that have sp³-carbon pronucleophiles. researchgate.net

Another variant is the intramolecular inverse-electron-demand Diels-Alder reaction. In this approach, a pyridazine (B1198779) bearing a nitrile group and an alkyne side chain undergoes a thermally induced [4+2] cycloaddition. mdpi.com The pyridazine ring acts as the diene, and the tethered alkyne acts as the dienophile. This linkage provides "entropic assistance," facilitating the reaction and leading to the formation of fused benzonitrile (B105546) systems. mdpi.com Incorporating the dienophilic side chain into a more rigid structure accelerates the cycloaddition significantly. mdpi.com

Sustainable and Efficient Synthetic Protocols

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a significant enhancement over conventional heating methods, offering accelerated reaction times, improved yields, and often, cleaner reaction profiles. In the synthesis of substituted pyridine carbonitriles, including analogs of 4-methylpyridine-2,3-dicarbonitrile, microwave irradiation has proven to be a powerful tool. The technology utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This efficiency often allows reactions to be completed in minutes, compared to the hours or even days required for traditional refluxing methods. researchgate.netijapbc.com

A notable application of this technology is in the one-pot, multicomponent synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. umich.edu In a solvent-free approach, a mixture of malononitrile, an aromatic aldehyde, a methyl ketone, and ammonium acetate can be irradiated to produce the desired pyridine scaffold. umich.edu This method is not only rapid and high-yielding but also aligns with the principles of green chemistry by eliminating the need for solvents. umich.edu

The benefits of microwave assistance are not limited to pyridine synthesis but are also documented for the creation of related heterocyclic systems. For instance, the Gewald reaction, a method for synthesizing polysubstituted 2-aminothiophenes, shows significant improvements in reaction times and yields when conducted under microwave irradiation. wikipedia.orgorganic-chemistry.org One study demonstrated that a microwave-assisted Gewald reaction could be completed in 20 minutes at 70°C, a stark contrast to the 4 hours required with classical heating. organic-chemistry.org Similarly, the synthesis of various azaheterocycles, such as pyrimidines and quinolines, has been shown to be substantially more efficient with microwave intervention, with reaction times decreasing from hours to minutes and yields often increasing by 10-20%. researchgate.netijapbc.com

The following table, based on data for the synthesis of 2-amino-3-cyanopyridine derivatives, illustrates the typical enhancements provided by microwave-assisted synthesis compared to conventional heating.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Amino-3-Cyanopyridine Analogs

| Product | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | Conventional Heating | 10-12 h | Lower Yields (Not specified) | umich.edu |

| 2-Amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | Microwave Irradiation | 3-5 min | 91 | umich.edu |

| 2-Amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile | Conventional Heating | 10-12 h | Lower Yields (Not specified) | umich.edu |

| 2-Amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile | Microwave Irradiation | 3-5 min | 94 | umich.edu |

| 2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | Conventional Heating | 10-12 h | Lower Yields (Not specified) | umich.edu |

| 2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | Microwave Irradiation | 3-5 min | 92 | umich.edu |

Mechanistic Elucidation of Pyridine Ring Formation and Aromatization

The formation of the this compound ring is typically achieved through a multi-component reaction, a process where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. The general mechanism for such a synthesis involves a sequence of condensation, addition, and cyclization reactions, culminating in an aromatization step.

Most syntheses of pyridine rings are based on two primary strategies: the condensation of carbonyl compounds or cycloaddition reactions. wikipedia.org The formation of this compound and its analogs often follows the condensation pathway, which can be rationalized through a series of well-understood organic reaction mechanisms.

A plausible mechanistic pathway for the one-pot synthesis from a ketone (e.g., acetone (B3395972) to provide the 4-methyl group), an aldehyde, malononitrile, and an ammonia (B1221849) source (like ammonium acetate) can be described as follows:

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde and one equivalent of malononitrile. The active methylene (B1212753) group of malononitrile is deprotonated by a base (e.g., from ammonium acetate or piperidine), and the resulting carbanion attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidenemalononitrile intermediate.

Michael Addition: Concurrently, the ketone (acetone) can react with another equivalent of malononitrile to form a dicyanomethylene derivative or react with an ammonia source to form an enamine. The arylidenemalononitrile intermediate from step 1 then acts as a Michael acceptor. An enamine derived from the ketone, or a carbanion from a second condensation product, attacks the β-carbon of the α,β-unsaturated nitrile. This Michael addition is a key carbon-carbon bond-forming step that assembles the backbone of the pyridine ring.

Intramolecular Cyclization and Thorpe-Ziegler Reaction: Following the Michael addition, the newly formed intermediate possesses all the necessary atoms for the pyridine ring. The molecule undergoes an intramolecular cyclization. This step is conceptually related to the Thorpe-Ziegler reaction, which involves the intramolecular condensation of dinitriles to form a cyclic α-cyanoenamine. synarchive.comwikipedia.org A nitrile group is attacked by an in-situ generated carbanion or enamine, leading to the formation of a six-membered dihydropyridine ring.

Aromatization: The final step is the aromatization of the dihydropyridine intermediate to the stable aromatic pyridine ring. This is typically an oxidative process that occurs readily in the reaction conditions, often facilitated by air or an oxidizing agent. The process involves the loss of a hydrogen molecule and results in the formation of the thermodynamically stable aromatic system. wikipedia.org In some syntheses, this step may also involve the elimination of a small molecule, such as water or an amine.

This stepwise mechanism, involving condensation, addition, cyclization, and aromatization, provides a clear pathway to the synthesis of highly substituted pyridine dicarbonitriles and is supported by mechanistic studies of related multicomponent reactions. researchgate.netnih.gov

Chemical Reactivity and Advanced Derivatization of 4 Methylpyridine 2,3 Dicarbonitrile

Transformations of the Pyridine (B92270) Ring System

The pyridine ring of 4-Methylpyridine-2,3-dicarbonitrile can undergo various transformations to introduce new functional groups and build more complex molecular architectures.

Peripheral editing refers to the selective modification of the substituents on a core ring structure. researchgate.netchemeurope.comsciencedaily.comnih.gov For pyridines, this can be challenging due to the inherent reactivity patterns of the ring. chemrxiv.org The nitrogen atom directs many reactions to specific positions, making selective functionalization at other sites difficult. chemrxiv.orgnih.gov

For this compound, the existing methyl and dinitrile groups influence the regioselectivity of further functionalization. The methyl group at the 4-position is a potential site for oxidation or other transformations. The C-H bonds of the pyridine ring at positions 5 and 6 are also potential sites for functionalization, though they are generally less reactive.

Recent advances in C-H functionalization have provided new methods for the selective modification of pyridines. researchgate.net These methods often rely on the use of directing groups or specialized catalysts to achieve high regioselectivity. chemrxiv.org While specific examples for this compound are not available in the search results, these general strategies could potentially be applied to selectively introduce new functional groups onto the pyridine ring. For instance, methods for the C4-selective functionalization of pyridines have been developed, which could be adapted to modify the existing methyl group or introduce new substituents at this position if the methyl group were to be removed or transformed. nih.govdigitellinc.com

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl systems. acs.orgnih.govresearchgate.netresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. acs.org

To utilize Suzuki-Miyaura coupling with this compound, it would first need to be converted into a suitable coupling partner, such as a halopyridine or a pyridylboronic acid derivative. For example, if a halogen were introduced at the 5- or 6-position of the pyridine ring, this derivative could then participate in Suzuki-Miyaura coupling with various boronic acids to introduce new aryl or heteroaryl substituents.

The synthesis of functionalized pyridylboronic acids and their subsequent use in Suzuki-Miyaura reactions have been reported, providing a route to a variety of heteroarylpyridines. acs.org The efficiency of these couplings can be influenced by the electronic nature of the heterocyclic coupling partners. acs.org While the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles can be challenging due to the instability of the boronate reagents, methods have been developed to overcome these difficulties. nih.gov Other cross-coupling strategies, such as Stille coupling, can also be employed for the functionalization of pyridine rings. acs.org

Table 2: Potential Cross-Coupling Strategies for Derivatization

| Precursor from this compound | Coupling Partner | Reaction Type | Potential Product |

| Halo-4-methylpyridine-2,3-dicarbonitrile | Arylboronic acid | Suzuki-Miyaura | Aryl-4-methylpyridine-2,3-dicarbonitrile |

| This compound-boronic acid | Aryl halide | Suzuki-Miyaura | Aryl-4-methylpyridine-2,3-dicarbonitrile |

| Stannyl-4-methylpyridine-2,3-dicarbonitrile | Aryl halide | Stille Coupling | Aryl-4-methylpyridine-2,3-dicarbonitrile |

Lack of Specific Research Data Hinders Detailed Analysis of this compound's Coordination Chemistry

Despite extensive searches of chemical literature and databases, there is a notable absence of specific research findings on the coordination chemistry of this compound. While general principles of pyridine and nitrile ligand coordination are well-established, detailed studies involving the complexation of this particular compound with transition metals such as palladium(II), silver(I), copper(I), and nickel(II) appear to be limited or not publicly available. This scarcity of specific data prevents a thorough and scientifically accurate discussion as outlined in the requested article structure.

The intended article was to focus on the "," with a specific section on its coordination chemistry. This section was to be divided into "Ligand Design Principles and Metal Complexation" and the "Influence of Nitrile Functionality on Coordination Modes and Chelation." However, without concrete examples of synthesized complexes and their structural characterization, any analysis would be purely speculative and not grounded in the required detailed research findings.

General knowledge of related compounds, such as pyridine-2,3-dicarboxylic acid or other substituted pyridines, can offer some predictive insights. For instance, the pyridine nitrogen is expected to be the primary coordination site. The adjacent nitrile groups, with their electron-withdrawing nature, would influence the electronic properties of the pyridine ring and, consequently, its coordination to a metal center. The proximity of the two nitrile groups could potentially allow for chelation, forming a five-membered ring with a metal ion, or they could act as bridging ligands to form coordination polymers. However, the specific steric and electronic effects of the methyl group at the 4-position, combined with the dual nitrile functions at the 2 and 3-positions, on the ligand's behavior with specific metal ions like Pd(II), Ag(I), Cu(I), and Ni(II) remain unelucidated in the available literature.

The creation of informative data tables on complexation, as requested, is not feasible without experimental data from the scientific literature. Such tables would typically include details on bond lengths, bond angles, coordination numbers, and resulting geometries of the metal complexes, all of which are specific to the compound .

Advanced Spectroscopic and Structural Characterization of Pyridine Dicarbonitriles

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound.

Infrared (IR) Absorption Spectroscopy for Structural Fingerprinting

For 4-Methylpyridine-2,3-dicarbonitrile, the IR spectrum is expected to exhibit characteristic absorption bands. The nitrile (C≡N) groups would produce a strong and sharp absorption peak in the region of 2220-2260 cm⁻¹. The presence of the pyridine (B92270) ring would be indicated by several bands, including C=C and C=N stretching vibrations typically found in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Despite a thorough search of scientific literature and spectral databases, no experimental or theoretical IR spectrum for this compound has been publicly reported.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Data not available |

| C=C, C=N (Pyridine ring) | Data not available |

| C-H (Aromatic) | Data not available |

| C-H (Methyl) | Data not available |

| No specific experimental data is available for this compound. |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds.

In the Raman spectrum of this compound, the symmetric stretching of the C≡N bonds would be expected to produce a strong and characteristic Raman signal. The symmetric breathing modes of the pyridine ring would also be prominent.

As with IR spectroscopy, there is no publicly available experimental or calculated Raman spectrum for this compound.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C≡N (Symmetric stretch) | Data not available |

| Pyridine ring (Breathing modes) | Data not available |

| No specific experimental data is available for this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the methyl group. The chemical shifts of the two aromatic protons would be influenced by the electron-withdrawing nitrile groups and the electron-donating methyl group. The methyl protons would likely appear as a singlet in the upfield region.

A comprehensive search has not yielded any published ¹H NMR data for this compound.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | Data not available | Data not available |

| Methyl (-CH₃) | Data not available | Data not available |

| No specific experimental data is available for this compound. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring would be affected by the nitrogen atom and the substituent groups. The carbons of the two nitrile groups would have characteristic chemical shifts in the downfield region (typically 110-125 ppm). The carbon of the methyl group would appear in the upfield region.

No experimental or theoretical ¹³C NMR data for this compound is currently available in the public domain.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C-CN | Data not available |

| C-CH₃ | Data not available |

| Pyridine Ring Carbons | Data not available |

| Nitrile Carbons (-CN) | Data not available |

| Methyl Carbon (-CH₃) | Data not available |

| No specific experimental data is available for this compound. |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as HCN or the methyl radical, providing further clues about the molecular structure.

A search of mass spectral databases did not reveal any data for this compound.

| Ion | m/z |

| Molecular Ion (M⁺) | Data not available |

| Major Fragments | Data not available |

| No specific experimental data is available for this compound. |

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy investigates the interaction of molecules with electromagnetic radiation, specifically in the ultraviolet and visible regions, providing insights into electronic transitions and excited state properties.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For this compound, the aromatic pyridine ring and the nitrile functional groups constitute the primary chromophores.

The UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorption is denoted as λmax. The position and intensity of these absorption bands are sensitive to the molecular environment, including the polarity of the solvent. In related pyridine-dicarbonitrile systems, absorption spectra typically show distinct bands corresponding to π-π* and n-π* electronic transitions. nih.gov For instance, studies on similar compounds often utilize solvents like toluene, tetrahydrofuran (B95107) (THF), and chloroform (B151607) to observe shifts in absorption maxima, which can indicate the nature of the excited state. nih.gov Diffuse reflectance UV–Visible spectroscopy (DRUV) is another variant of this technique used for solid samples or materials adsorbed on surfaces like silica. researchgate.net

Table 1: Illustrative UV-Vis Absorption Data for a Pyridine Dicarbonitrile Derivative Note: Data for a related compound, as specific data for this compound is not publicly available.

| Solvent | Absorption Maxima (λmax) |

|---|---|

| Toluene | 370 nm |

| Tetrahydrofuran (THF) | 375 nm |

| Chloroform | 380 nm |

This table illustrates the type of data obtained from UV-Vis spectroscopy. The values are representative for pyridine dicarbonitrile systems.

Photoluminescence (PL) spectroscopy encompasses the emission of light from a molecule after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides valuable information about the molecule's excited states. The emission spectrum reveals the wavelengths of light emitted as the molecule relaxes from an excited state back to the ground state. The efficiency of this process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed.

In many pyridine dicarbonitrile systems, the emission properties are linked to intramolecular charge transfer (ICT) states, where photoexcitation leads to a spatial separation of charge between an electron-donor part and an electron-acceptor part of the molecule. nih.gov Some advanced pyridine dicarbonitrile derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), a process that enhances emission intensity. nih.govbeilstein-journals.org Time-resolved luminescence spectroscopy measures the decay of the emission over time after pulsed excitation, providing the excited-state lifetime (τ). This parameter is crucial for understanding the kinetics of the de-excitation pathways. For example, some orange-red TADF emitters based on a pyridine-3,5-dicarbonitrile (B74902) core have been reported with short delayed fluorescence lifetimes of about 1.5 µs. rsc.org

Table 2: Representative Photophysical Data for a Pyridine Dicarbonitrile-Based Emitter Note: Data for a related compound, as specific data for this compound is not publicly available.

| Property | Value |

|---|---|

| Emission Maximum (λem) | 600 nm (Orange-Red) |

| Photoluminescence Quantum Yield (PLQY) | up to 98% in deoxygenated toluene |

| Excited-State Lifetime (τ) | ~1.5 µs |

This table showcases typical photophysical parameters obtained for fluorescent pyridine dicarbonitrile compounds. beilstein-journals.orgrsc.org

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. forcetechnology.com This technique involves irradiating a crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of scattered X-rays provides detailed information about the electron density distribution within the crystal, allowing for the calculation of exact atomic positions, bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal XRD analysis would yield a definitive structural model. This would confirm the planarity of the pyridine ring, the orientation of the methyl and dicarbonitrile substituents, and the packing of the molecules in the crystal lattice. This structural information is invaluable for understanding structure-property relationships and for computational modeling. Each crystalline material produces a unique diffraction pattern, which acts as a fingerprint for identification. forcetechnology.com

Table 3: Parameters Determined from a Single-Crystal X-ray Diffraction Analysis Note: This table lists the type of information that would be obtained from an XRD study of this compound.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-C-C, C-N-C). |

Specialized Techniques for Intermolecular Interactions and Binding Analysis

Understanding how a molecule interacts with other molecules is critical in many areas of chemistry and biology. Specialized techniques can quantify the affinity, kinetics, and thermodynamics of these binding events.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor biomolecular interactions. nih.gov The method involves immobilizing one molecule (the ligand) onto a sensor chip with a thin metal film (usually gold). An analyte in solution is then flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

To study the interactions of this compound, it could be functionalized for immobilization on a sensor chip, or a potential binding partner could be immobilized instead. nih.gov The resulting sensorgram (a plot of response versus time) allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

Table 4: Kinetic and Affinity Parameters Determined by Surface Plasmon Resonance (SPR) Note: This table outlines the typical parameters derived from an SPR experiment.

| Parameter | Symbol | Description |

|---|---|---|

| Association Rate Constant | ka | The rate at which the analyte binds to the immobilized ligand. |

| Dissociation Rate Constant | kd | The rate at which the analyte-ligand complex dissociates. |

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event. unizar.es It is considered the gold standard for characterizing the thermodynamics of molecular interactions in solution. In an ITC experiment, a solution of one molecule (the titrant) is injected in small aliquots into a sample cell containing a solution of its binding partner, all while maintaining a constant temperature.

The resulting data provides a complete thermodynamic profile of the interaction. nih.gov This includes the binding stoichiometry (n), the binding constant (Ka, or its inverse, the dissociation constant, KD), and the enthalpy change (ΔH). unizar.es From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated. This information reveals the driving forces behind the binding event, such as whether it is enthalpy-driven (e.g., by hydrogen bonding) or entropy-driven (e.g., by the hydrophobic effect). unizar.es

Table 5: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry (ITC) Note: This table lists the key thermodynamic parameters obtained from an ITC measurement.

| Parameter | Symbol | Description |

|---|---|---|

| Stoichiometry | n | The molar ratio of the interacting molecules in the complex. |

| Binding Constant | Ka (or KD) | A measure of the affinity of the binding interaction. |

| Enthalpy Change | ΔH | The heat released (exothermic) or absorbed (endothermic) upon binding. |

| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical properties of pyridine derivatives are of significant interest due to their involvement in a range of applications, including catalysis and materials science. Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of such compounds, providing information on reduction and oxidation potentials, the stability of electrochemically generated species, and the kinetics of electron transfer processes.

For pyridine-containing molecules, the nitrogen atom and any electron-withdrawing or -donating substituents on the pyridine ring play a crucial role in their electrochemical behavior. The reduction of pyridine and its derivatives often involves the nitrogen atom, leading to the formation of radical anions. The potential at which these redox events occur is highly sensitive to the molecular structure. For instance, the presence of electron-withdrawing groups like nitrile (–CN) functions is expected to facilitate reduction, shifting the reduction potential to less negative values. Conversely, electron-donating groups like a methyl (–CH₃) group would be expected to make reduction more difficult.

In the case of this compound, one would anticipate that the two nitrile groups at the 2 and 3 positions would significantly influence its electrochemical properties, likely making it a candidate for reduction processes. The methyl group at the 4-position would have a comparatively smaller, opposing effect.

General trends observed in the cyclic voltammetry of related pyridine compounds suggest that the reduction of the pyridine ring is often a key electrochemical feature. For example, studies on various polypyridine ligands have demonstrated reversible redox couples associated with the ligand itself. The electrochemical behavior of pyridinium (B92312) has also been shown to be dependent on the electrode material used. rsc.orgwpmucdn.com

A hypothetical cyclic voltammetry study of this compound would likely reveal one or more reduction peaks corresponding to the acceptance of electrons by the π-system of the pyridine ring, influenced by the dinitrile substitution. The precise potentials and reversibility of these processes would provide valuable insight into the electronic structure and stability of the resulting anionic species.

Table 1: Anticipated Electrochemical Parameters for this compound (Hypothetical Data)

| Parameter | Expected Observation | Influencing Factors |

| Reduction Potential (Epc) | One or more reduction waves at accessible potentials. | The strong electron-withdrawing nature of the two nitrile groups would likely result in a relatively low reduction potential. The methyl group would have a minor counteracting effect. |

| Oxidation Potential (Epa) | Oxidation may be less favorable due to the electron-withdrawing nature of the nitrile groups. | The pyridine ring is generally difficult to oxidize. The methyl group may slightly facilitate oxidation. |

| Reversibility | The reversibility of the redox couple(s) would depend on the stability of the formed radical anion/cation. | The stability of the radical species is influenced by the solvent, electrolyte, and the ability of the molecule to delocalize the extra charge. |

Photoelectron Spectroscopy for Electronic Structure at Surfaces

Photoelectron spectroscopy (PES) is a surface-sensitive technique that provides direct information about the electronic structure of molecules, including their occupied energy levels. When applied to molecules adsorbed on surfaces, it can reveal details about the molecule-substrate interaction, charge transfer, and changes in the electronic structure upon adsorption.

For a molecule like this compound, a PES study would involve irradiating a sample (likely a thin film on a substrate) with photons of a specific energy and measuring the kinetic energy of the emitted photoelectrons. The binding energies of the core and valence electrons can then be determined, providing a fingerprint of the molecule's electronic structure.

The core-level spectra (e.g., N 1s, C 1s) would be particularly informative. The binding energy of the nitrogen atoms in the pyridine ring and the nitrile groups would be distinct and sensitive to their chemical environment. For instance, upon adsorption on a metal surface, shifts in these core-level binding energies could indicate charge transfer between the molecule and the substrate.

The valence band spectrum would reveal the energies of the molecular orbitals. These experimental energies can be compared with theoretical calculations to assign the spectral features to specific orbitals, such as the π-orbitals of the pyridine ring and the lone pair orbitals of the nitrogen atoms.

While no specific PES data for this compound is available, studies on other methyl-substituted and nitrogen-containing aromatic molecules provide a basis for what might be expected. For example, research on 9-methyladenine (B15306) has shown how methylation can influence the electronic structure and ionization energies. nih.gov

A photoelectron spectroscopy study of this compound adsorbed on a surface would be crucial for understanding how its electronic properties are modified at interfaces, which is essential for its potential application in electronic devices or as a functional layer in surface science.

Table 2: Anticipated Photoelectron Spectroscopy Features for this compound (Hypothetical Data)

| Spectral Region | Expected Features | Information Gained |

| N 1s Core Level | Distinct peaks for the pyridine nitrogen and the nitrile nitrogen atoms. | Chemical state of the nitrogen atoms, potential for multiple adsorption geometries, and charge transfer upon interaction with a surface. |

| C 1s Core Level | Multiple components corresponding to the different carbon environments (pyridine ring, methyl group, nitrile groups). | Information on the molecular integrity upon adsorption and chemical shifts indicating molecule-surface interactions. |

| Valence Band | A series of peaks corresponding to the molecular orbitals. | Experimental determination of the highest occupied molecular orbital (HOMO) energy and the overall electronic band structure. |

Computational and Theoretical Investigations of Pyridine Dicarbonitriles

Quantum Chemical Modeling of Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the electronic and geometric landscapes of molecules like 4-methylpyridine-2,3-dicarbonitrile. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, vibrational modes, and excited state properties.

Density Functional Theory (DFT) Calculations and Vibrational Assignments

Density Functional Theory (DFT) has become a standard and reliable method for investigating the ground-state properties of molecular systems. nih.gov By approximating the electron density, DFT calculations can accurately predict the optimized molecular geometry and vibrational frequencies of this compound.

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsion) are often scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. nih.gov For instance, a scaling factor of 0.961 is sometimes applied to the computed vibrational frequencies. nih.gov The Potential Energy Distribution (PED) analysis is then used to make definitive assignments for the observed vibrational bands. nih.gov

Table 1: Illustrative Example of DFT-Calculated Vibrational Frequencies and Assignments for a Pyridine (B92270) Derivative

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Assignment |

| 3100 | 2980 | 2975 | C-H stretch |

| 2310 | 2220 | 2218 | C≡N stretch |

| 1620 | 1557 | 1560 | C=C stretch (ring) |

| 1480 | 1422 | 1425 | CH₃ deformation |

| 850 | 817 | 820 | C-H out-of-plane bend |

Note: This table is a generalized representation and not specific to this compound. Actual values would require specific DFT calculations for this molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orgresearchgate.net This extension of DFT allows for the calculation of electronic transition energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. rsc.orgresearchgate.net TD-DFT has proven to be a valuable tool for understanding the properties of electronically excited states. rsc.orgresearchgate.netnih.govuci.eduarxiv.org

By analyzing the molecular orbitals involved in these electronic transitions, one can characterize the nature of the excited states (e.g., n→π* or π→π* transitions). This information is critical for predicting the photophysical properties of this compound and its derivatives. rsc.org

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. libretexts.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of the HOMO and LUMO in this compound would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Molecular Simulation and Docking Studies (for understanding ligand interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiomedpharmajournal.org This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. nih.govnih.gov

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity or scoring function. biomedpharmajournal.org These scores provide an estimate of the strength of the interaction. The analysis of the docked pose can reveal crucial intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For instance, studies on related pyridine derivatives have utilized molecular docking to investigate their potential as inhibitors for enzymes like MmpL3 in Mycobacterium tuberculosis. nih.gov

Mechanistic Insights from Computational Reactivity Studies

Computational chemistry offers powerful tools to explore the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the step-by-step pathway of a chemical transformation.

For pyridine dicarbonitriles, computational studies can provide insights into their reactivity in various chemical processes. For example, DFT calculations can be used to understand the electronic structure and reactivity of catalysts involved in reactions with these molecules. rsc.org Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data. As mentioned in section 5.1.1, DFT calculations can provide theoretical vibrational spectra (IR and Raman) that show a strong correlation with experimental measurements after appropriate scaling. nih.gov

Similarly, methods like Gauge-Including Atomic Orbital (GIAO) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can aid in the assignment of experimental NMR signals and the structural elucidation of new compounds. Furthermore, TD-DFT calculations, as discussed in section 5.1.2, can predict UV-Vis absorption spectra, helping to interpret the electronic transitions responsible for the observed colors of compounds.

Scientific Article on this compound Unattainable Due to Lack of Available Research

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the available research on the chemical compound this compound. Despite extensive searches for computational and theoretical investigations into its charge transport and photophysical properties, no specific studies or datasets for this particular molecule could be identified.

The initial objective was to compile a detailed article focusing on the computational and theoretical aspects of this compound, including data on its charge transport and photophysical property predictions. This would have involved analyzing its potential as a material in electronic applications, based on theoretical calculations of properties such as electron and hole reorganization energies, charge transfer rates, and photophysical characteristics like absorption and emission spectra.

However, the search for relevant data proved unsuccessful. While information is available for related compounds, such as pyridine-dicarbonitrile derivatives and 4-methylpyridine (B42270) itself, these data cannot be accurately extrapolated to this compound due to the specific influence of the substituent positions on the molecule's electronic structure and properties. The precise arrangement of the methyl and dicarbonitrile groups on the pyridine ring is critical in determining its behavior, and in the absence of direct research on this isomer, any discussion of its properties would be purely speculative and fall short of the required scientific accuracy.

Similarly, searches for the synthesis and characterization of this compound did not yield any results that would provide a foundation for a detailed discussion of its properties.

Consequently, the generation of a scientifically rigorous article, complete with the requested data tables and detailed research findings, is not possible at this time. The absence of published research on this compound prevents a meaningful and factual exploration of its computational and theoretical properties as outlined. Further experimental and theoretical studies are required to elucidate the characteristics of this specific compound.

Applications of Pyridine Dicarbonitriles in Advanced Functional Materials

Organic Electronic and Optoelectronic Materials

The tunable electronic characteristics of pyridine (B92270) dicarbonitriles, arising from the electron-withdrawing nature of the nitrile groups and the pyridine ring, make them highly suitable for a range of organic electronic and optoelectronic applications.

Thermally Activated Delayed Fluorescence (TADF) Emitters for Organic Light-Emitting Diodes (OLEDs)

Thermally Activated Delayed Fluorescence (TADF) materials represent the third generation of emitters for Organic Light-Emitting Diodes (OLEDs), offering a pathway to achieve 100% internal quantum efficiency without the need for expensive heavy metals. researchgate.net Pyridine dicarbonitrile derivatives have emerged as promising candidates for constructing highly efficient TADF emitters.

The core principle behind TADF involves a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). This small gap allows for efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state, harvesting the otherwise non-emissive triplet excitons for light emission. The strong electron-accepting character of the pyridine dicarbonitrile moiety is crucial in designing donor-acceptor (D-A) type TADF molecules. In these molecules, the pyridine dicarbonitrile acts as the acceptor, while an electron-donating unit is also incorporated. This spatial separation of the highest occupied molecular orbital (HOMO), typically located on the donor, and the lowest unoccupied molecular orbital (LUMO), centered on the acceptor, leads to a small ΔE_ST. nih.gov

For instance, TADF emitters incorporating a 2,6-diphenylpyridine-3,5-dicarbonitrile core as the acceptor have demonstrated excellent performance. nih.gov The unique structure of these molecules, with significant twisting between the donor and acceptor units, facilitates a near-complete separation of the HOMO and LUMO, resulting in a small ΔE_ST and efficient TADF. nih.gov OLEDs based on such emitters have achieved high external quantum efficiencies (EQEs). For example, a device using 13 wt% of 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) doped in a 1,3-bis(9H-carbazol-9-yl)benzene (mCP) host exhibited a maximum EQE of 21.2%. nih.gov Furthermore, devices based on a 2,4,6-trisubstituted pyridine-carbonitrile-carbazole TADF material have reached an impressive EQE of nearly 30%. nih.gov

The strategic design of these molecules continues to evolve. For example, the introduction of a phenanthroimidazole moiety as an acceptor group in conjunction with a phenazine (B1670421) donor has led to green TADF emitters with high EQEs of up to 21.06%. rsc.org Similarly, the use of a bis-fused indolo[3,2,1-jk]carbazole (B1256015) framework has produced narrowband green TADF emitters, with solution-processed OLEDs achieving EQEs up to 24.7%. chemrxiv.org

| Emitter Type | Key Structural Feature | Host Material | Max. EQE (%) | Reference |

| Pyridine-3,5-dicarbonitrile (B74902) | 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) | 1,3-bis(9H-carbazol-9-yl)benzene (mCP) | 21.2 | nih.gov |

| Pyridine-carbonitrile-carbazole | Highly sterically congested structure with 2,6-diphenylpyridine-3,5-dicarbonitrile core | - | ~30 | nih.gov |

| Phenanthroimidazole-based | Phenanthroimidazole acceptor and phenazine donor | - | 21.06 | rsc.org |

| Bis-fused Indolo[3,2,1-jk]carbazole | Peripheral donor decoration on a fused indolo[3,2,1-jk]carbazole framework | - | 24.7 (Solution-processed) | chemrxiv.org |

Development of Organic Semiconductors

Organic semiconductors are the fundamental components of various organic electronic devices. ossila.com The electron-deficient nature of the pyridine dicarbonitrile core makes it an excellent building block for n-type (electron-transporting) organic semiconductors. The delocalization of electrons within the conjugated π-system, facilitated by sp²-hybridized carbons, allows for charge transport. ossila.com

Research has shown that polyaromatic systems incorporating pyridine-3,5-dicarbonitrile fragments exhibit promising potential for use in organic electronic devices like OLEDs. nih.gov Cyclic voltammetry measurements of such compounds indicate high ionization potentials, which translates to good hole-blocking and electron-injecting properties. nih.gov Furthermore, photoelectron spectroscopy and time-of-flight measurements have confirmed good electron-transporting properties for certain derivatives. nih.gov

The introduction of different functional groups onto the pyridine dicarbonitrile scaffold allows for the fine-tuning of the material's electronic properties. For example, a series of 4,8-substituted 1,5-naphthyridines, which can be considered structural analogues of pyridine dicarbonitriles, have been synthesized and shown to possess electron affinities suitable for electron-transport materials. researchgate.net Organic semiconductor materials containing pyridine and dibenzothiophene (B1670422) sulfone, both electron-deficient groups, have been developed to enhance electron transport performance. google.com

Utilization in Photovoltaic Devices

The unique electronic properties of pyridine dicarbonitrile derivatives also make them relevant in the field of organic photovoltaics (OPVs). In OPVs, a blend of electron-donating and electron-accepting materials forms the active layer, where light absorption leads to the generation of charge carriers.

While direct applications of 4-Methylpyridine-2,3-dicarbonitrile in the active layer of solar cells are not extensively documented, related nitrile-containing compounds have been investigated as components in these devices. For instance, solid additives are often used to optimize the morphology of the active layer in polymer solar cells (PSCs), which in turn enhances their power conversion efficiency (PCE). Molecules with large dipole moments are particularly effective in this regard. mdpi.com

For example, 4-iodobenzonitrile (B145841) has been successfully employed as a solid additive in PSCs, leading to an increase in the fill factor and a boost in PCE from 17.49% to 18.77% in a PM6:L8-BO based system. mdpi.com The high dipole moment of such molecules promotes favorable interactions with the active layer materials, leading to improved crystallization and morphology. mdpi.com Although not a pyridine dicarbonitrile itself, this highlights the potential of nitrile-functionalized compounds to positively influence the performance of photovoltaic devices.

Supramolecular Chemistry and Polymer Functionalization

The presence of both a pyridine ring and nitrile functional groups in this compound and its analogues provides multiple sites for non-covalent interactions, making them valuable components in supramolecular chemistry and for the functionalization of polymers.

Design of Supramolecular Assemblies Utilizing Nitrile and Pyridine Motifs

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the nitrile groups can also participate in various intermolecular interactions.

The formation of supramolecular assemblies through hydrogen bonding between small organic molecules and polymers containing pyridine units has been demonstrated. For example, mixing poly(styrene)-block-poly(4-vinylpyridine) (PS-b-P4VP) diblock copolymers with 2-hydroxy-6-Naphthoic acid (HNA) leads to the formation of hydrogen bonds between the HNA and the poly(4-vinylpyridine) blocks. researchgate.netmdpi.com This results in the formation of micellar structures in solution and nanostructured thin films. researchgate.netmdpi.com

Similarly, the interaction of organic acids with aminopyridine derivatives can lead to the formation of cocrystals and molecular salts, where the supramolecular architecture is dictated by hydrogen bonding and other non-covalent interactions. mdpi.com The specific position of substituents on the pyridine and benzoic acid rings can influence whether a cocrystal or a salt is formed. mdpi.com

Integration into Polymeric Systems for Tailored Material Properties

The incorporation of pyridine dicarbonitrile functionalities into polymer chains can be used to tailor the properties of the resulting materials. This can be achieved either by polymerizing monomers containing the pyridine dicarbonitrile unit or by post-polymerization modification.

Post-polymerization modification, or a "grafting onto" approach, is a versatile method for creating functional polymers. nih.gov This technique allows for the introduction of specific functional groups onto a pre-existing polymer backbone. While direct examples of grafting this compound are not prevalent in the reviewed literature, the principles of polymer functionalization using related nitrile and pyridine chemistries are well-established. For instance, polymers bearing azide (B81097) and nitrone moieties can undergo strain-promoted cycloaddition reactions with various functionalized molecules, allowing for the creation of multi-functional polymers. nih.gov This approach enables the controlled synthesis of polymers that can self-assemble into well-defined nanostructures. nih.gov

The ability to introduce functional groups like nitriles and pyridines into polymer systems opens up possibilities for creating materials with tailored electronic, optical, and self-assembly properties for a wide range of applications.

Role as Building Blocks in Coordination Polymers and Metal-Organic Frameworks

The structure of this compound, featuring a pyridine ring and two nitrile functional groups, provides multiple coordination sites (one pyridine nitrogen and two nitrile nitrogens), making it a promising candidate as a multidentate organic linker for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs).

The versatility of similar pyridine-based linkers is well-established. For instance, pyridine-dicarboxylic acids, which are structurally related to the dinitrile, have been shown to be highly adaptable in forming a diverse range of CPs with various metal ions like cobalt(II), nickel(II), and copper(II). acs.org These linkers can adopt different coordination modes, binding to metal centers through both the carboxylate groups and the pyridine nitrogen atom to create one-, two-, or three-dimensional networks. acs.org

Specifically, pyridinium-2,3-dicarboxylate, an analogue corresponding to the hydrolyzed form of this compound, has been used to synthesize a two-dimensional barium(II) coordination polymer. researchgate.net In this structure, the ligand coordinates to the metal centers, demonstrating the fundamental capacity of the 2,3-disubstituted pyridine core to form extended polymeric networks. researchgate.net

Given these precedents, this compound is expected to function as a μ-linker, bridging multiple metal centers to generate robust frameworks. The precise architecture, dimensionality, and properties of such materials would depend on the choice of metal ion, the coordination geometry it prefers, and the reaction conditions. The methyl group at the 4-position could also influence the resulting structure through steric effects or by modifying the electronic properties of the pyridine ring.

| Linker/Ligand | Metal Ion | Dimensionality | Key Finding | Reference |

| Pyridine-dicarboxylic acid | Co(II), Ni(II), Cu(II) | 2D / 3D | An adaptable linker forming diverse CP structures depending on the metal and co-ligand used. | acs.org |

| Pyridinium-2,3-dicarboxylate | Ba(II) | 2D | Forms a 2D coordination polymer via coordination with the carboxylate and pyridinium (B92312) groups. | researchgate.net |

Catalysis and Industrial Applications

Role as Ligands in Metal-Catalyzed Transformations

The nitrogen atoms within the pyridine ring and the nitrile groups of this compound make it an excellent candidate for a chelating ligand in metal-catalyzed reactions. Pyridine-based scaffolds are fundamental in coordination chemistry and are known to form stable complexes with a wide array of transition metals.

For example, derivatives of pyridine-2,6-dicarboxamide serve as effective chelating ligands for metal cations such as copper, cobalt, iron, nickel, and palladium. nih.gov Similarly, pyridine-2,6-dicarboxylic acid esters can function as O,N,O-pincer ligands, forming well-defined complexes with copper(II). mdpi.com The resulting metal complexes often exhibit unique catalytic activities. Research has shown that coordination polymers constructed from pyridine-dicarboxylate linkers and various metal ions can act as efficient heterogeneous catalysts. acs.org These materials have been successfully used to catalyze the Knoevenagel condensation reaction between benzaldehyde (B42025) and malononitrile (B47326). acs.org

| Catalyst System | Catalytic Reaction | Key Finding | Reference |

| Coordination polymers with pyridine-dicarboxylate linkers (Co, Ni, Cu) | Knoevenagel Condensation | The CPs act as effective and recyclable heterogeneous catalysts for the condensation of benzaldehyde with propanedinitrile. | acs.org |

| Pyridine-2,6-dicarboxamide derivatives | Metal Chelation | Scaffolds are excellent chelating ligands for a variety of metal cations including Cu, Co, Fe, Ni, and Pd, forming foundational complexes for potential catalytic use. | nih.gov |

Photocatalytic Applications

The field of photocatalysis often utilizes metal complexes with tailored ligands that can absorb light and facilitate electron transfer processes. Ligands derived from pyridine dinitriles have shown significant promise in this area.

A notable example involves chromium(III) complexes designed for photoreduction reactions, which employ ligands synthesized from pyridine-2,6-dicarbonitrile. acs.org In this work, the dinitrile was converted into a more complex bis(triazolyl)pyridine (BTP) ligand. acs.org This ligand then chelates to a chromium(III) center, yielding a photoactive complex capable of absorbing red light and driving challenging photoreduction reactions. acs.org The resulting [Cr(BTP)₂]⁻ complexes exhibit a distorted octahedral coordination geometry, a feature crucial for their photochemical activity. acs.org

This research strongly suggests that this compound could serve as a valuable precursor for creating ligands for photocatalytic applications. Through established synthetic routes, its nitrile groups can be transformed into other heterocyclic rings (like triazoles) to form multidentate chelating systems. The inherent electronic properties of the pyridine dinitrile core, further tuned by the 4-methyl substituent, would directly impact the photophysical characteristics—such as absorption wavelength and excited-state energies—of the final metal complex, allowing for the rational design of novel photocatalysts.

| Ligand Precursor | Metal Center | Application | Key Finding | Reference |

| Pyridine-2,6-dicarbonitrile | Cr(III) | Red-light-driven photoreduction | The dinitrile is used to synthesize a BTP ligand that forms photoactive Cr(III) complexes capable of near-infrared luminescence and endergonic photoreduction. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.